N-[(E)-2-(1,3-diethyl-5-methoxybenzimidazol-1-ium-2-yl)ethenyl]-N-phenylacetamide;iodide
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Overview
Description
N-[(E)-2-(1,3-diethyl-5-methoxybenzimidazol-1-ium-2-yl)ethenyl]-N-phenylacetamide;iodide is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-(1,3-diethyl-5-methoxybenzimidazol-1-ium-2-yl)ethenyl]-N-phenylacetamide;iodide typically involves multiple steps. One common method includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using diethyl sulfate to introduce the diethyl groups.
Vinylation: The vinyl group is introduced through a Heck reaction, where the benzimidazole derivative is reacted with a vinyl halide in the presence of a palladium catalyst.
Acetylation: The final step involves the acetylation of the amine group with phenylacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-2-(1,3-diethyl-5-methoxybenzimidazol-1-ium-2-yl)ethenyl]-N-phenylacetamide;iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-[(E)-2-(1,3-diethyl-5-methoxybenzimidazol-1-ium-2-yl)ethenyl]-N-phenylacetamide;iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(E)-2-(1,3-diethyl-5-methoxybenzimidazol-1-ium-2-yl)ethenyl]-N-phenylacetamide;iodide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and inhibiting replication and transcription. It can also bind to proteins, affecting their function and leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1,3-diethyl-2-methylbenzimidazole
- 1,3-diethyl-5-methoxybenzimidazole
- N-phenylacetamide derivatives
Uniqueness
N-[(E)-2-(1,3-diethyl-5-methoxybenzimidazol-1-ium-2-yl)ethenyl]-N-phenylacetamide;iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to intercalate into DNA and its potential as an anticancer agent make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
N-[(E)-2-(1,3-diethyl-5-methoxybenzimidazol-1-ium-2-yl)ethenyl]-N-phenylacetamide;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N3O2.HI/c1-5-23-20-13-12-19(27-4)16-21(20)24(6-2)22(23)14-15-25(17(3)26)18-10-8-7-9-11-18;/h7-16H,5-6H2,1-4H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHQIACHNOISPW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)OC)[N+](=C1C=CN(C3=CC=CC=C3)C(=O)C)CC.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=CC(=C2)OC)[N+](=C1/C=C/N(C3=CC=CC=C3)C(=O)C)CC.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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